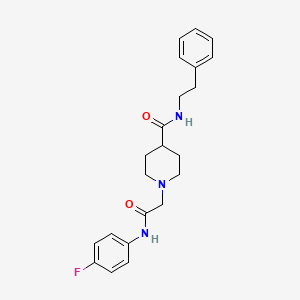

1-(2-((4-fluorophenyl)amino)-2-oxoethyl)-N-phenethylpiperidine-4-carboxamide

Descripción

Propiedades

IUPAC Name |

1-[2-(4-fluoroanilino)-2-oxoethyl]-N-(2-phenylethyl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26FN3O2/c23-19-6-8-20(9-7-19)25-21(27)16-26-14-11-18(12-15-26)22(28)24-13-10-17-4-2-1-3-5-17/h1-9,18H,10-16H2,(H,24,28)(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIVMETXGICPMFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NCCC2=CC=CC=C2)CC(=O)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 1-(2-((4-fluorophenyl)amino)-2-oxoethyl)-N-phenethylpiperidine-4-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-fluoroaniline with ethyl chloroformate to form an intermediate, which is then reacted with N-phenethylpiperidine-4-carboxamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product.

Análisis De Reacciones Químicas

1-(2-((4-fluorophenyl)amino)-2-oxoethyl)-N-phenethylpiperidine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide. This can lead to the formation of substituted derivatives with different functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .

Aplicaciones Científicas De Investigación

Chemistry

This compound serves as a valuable building block in organic synthesis. Its structure allows for various chemical transformations, making it useful in the creation of more complex molecules. It can undergo oxidation, reduction, and nucleophilic substitution reactions, which are essential in synthetic organic chemistry.

Biology

Research indicates that 1-(2-((4-fluorophenyl)amino)-2-oxoethyl)-N-phenethylpiperidine-4-carboxamide may exhibit significant biological activities:

- Antimicrobial Properties : Studies are exploring its efficacy against various pathogens.

- Antifungal Activity : Initial findings suggest potential effectiveness against fungal infections.

- Anti-inflammatory Effects : The compound may inhibit enzymes involved in inflammatory pathways, providing a basis for therapeutic applications .

Medicine

There is ongoing research into its therapeutic potential, particularly as a candidate for drug development aimed at treating various diseases. Its mechanism of action involves interaction with specific molecular targets in biological systems, which could lead to novel treatments for conditions such as cancer or inflammatory diseases .

Industry

In industrial applications, this compound is utilized as an intermediate in the production of pharmaceuticals and agrochemicals. Its unique chemical properties make it suitable for developing new materials and enhancing existing formulations .

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Effective against bacterial strains | |

| Antifungal | Shows potential against fungal pathogens | |

| Anti-inflammatory | Inhibits inflammatory enzyme activity |

Notable Research Findings

- Anticancer Potential : A study highlighted the compound's ability to induce apoptosis in cancer cells, suggesting its role as a potential anticancer agent .

- Molecular Docking Studies : Investigations into its interactions with biological receptors have provided insights into its mechanism of action, revealing potential pathways for therapeutic intervention .

- Synthesis Optimization : Research has focused on improving synthetic routes for large-scale production while maintaining purity and efficacy for research applications.

Mecanismo De Acción

The mechanism of action of 1-(2-((4-fluorophenyl)amino)-2-oxoethyl)-N-phenethylpiperidine-4-carboxamide involves its interaction with specific molecular targets in biological systems. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with these targets .

Comparación Con Compuestos Similares

1-(2-((4-fluorophenyl)amino)-2-oxoethyl)-N-phenethylpiperidine-4-carboxamide can be compared with other similar compounds, such as:

Fentanyl: Both compounds share a piperidine core structure, but fentanyl has different substituents, leading to distinct pharmacological properties.

Piperidine derivatives: Other piperidine derivatives with different substituents may exhibit varying biological activities and chemical reactivity.

Fluorophenyl compounds: Compounds with a fluorophenyl group may have similar chemical reactivity but different biological activities depending on the other functional groups present.

The uniqueness of 1-(2-((4-fluorophenyl)amino)-2-oxoethyl)-N-phenethylpiperidine-4-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Actividad Biológica

The compound 1-(2-((4-fluorophenyl)amino)-2-oxoethyl)-N-phenethylpiperidine-4-carboxamide is a synthetic derivative within the piperidine class, which has garnered attention for its potential biological activities, particularly in the realm of analgesics and psychoactive substances. This article reviews its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features a piperidine ring, a phenethyl group, and a 4-fluorophenyl moiety, which are critical for its biological interactions.

Opioid Receptor Affinity

Research indicates that compounds similar to this one often exhibit significant affinity for the μ-opioid receptor (MOR). The design of multitarget analgesics that incorporate elements of fentanyl as a scaffold has been explored extensively. These compounds aim to activate multiple targets involved in pain modulation, including:

- MOR : Primary target for analgesic action.

- Dopamine Receptors : Potential for modulating reward pathways.

- Cannabinoid Receptors : Possible synergistic effects in pain relief.

Structure-Activity Relationships (SAR)

The SAR studies suggest that modifications to the phenyl and piperidine rings can significantly impact the compound's potency and selectivity. For instance:

- Fluorination : The presence of fluorine in the 4-position on the phenyl ring enhances lipophilicity and receptor binding affinity.

- Substituent Variations : Alterations in the piperidine nitrogen substituents can lead to changes in efficacy and side effect profiles.

Analgesic Activity

In a study involving various piperidine derivatives, compounds structurally related to 1-(2-((4-fluorophenyl)amino)-2-oxoethyl)-N-phenethylpiperidine-4-carboxamide were tested in animal models. The results indicated:

- Hot Plate Test : Compounds displayed varying degrees of analgesic activity, with some showing effectiveness comparable to morphine at certain dosages.

- Writhing Test : Notably, some derivatives exhibited significant reductions in pain response, suggesting effective analgesic properties.

Toxicological Profile

A case study highlighted the toxicological implications of similar compounds. In postmortem analysis of overdose cases involving synthetic opioids, metabolites such as 4-anilino-N-phenethyl-piperidine (4-ANPP) were identified alongside the parent compound. This emphasizes the need for careful monitoring of dosing and potential for abuse.

Summary of Biological Activity

The biological activity of 1-(2-((4-fluorophenyl)amino)-2-oxoethyl)-N-phenethylpiperidine-4-carboxamide can be summarized in the following table:

| Activity Type | Description |

|---|---|

| Opioid Receptor Binding | High affinity for μ-opioid receptors; potential for analgesic effects |

| Dopaminergic Activity | Interaction with dopamine receptors may influence reward pathways |

| Cannabinoid Activity | Possible modulation of cannabinoid receptors enhances pain relief |

| Toxicity | Associated with overdose cases; metabolites detected in toxicological studies |

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can purity be ensured?

Answer:

The synthesis typically involves a multi-step approach:

Core Formation : React 4-fluorophenyl isocyanate with a piperidine-4-carboxamide derivative to form the urea linkage.

Phenethylation : Introduce the phenethyl group via alkylation or reductive amination.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water.

Quality Control : Confirm purity (>98%) via HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity via H/C NMR and high-resolution mass spectrometry (HRMS) .

Advanced: How can structure-activity relationship (SAR) studies identify critical functional groups?

Answer:

Design SAR studies by systematically modifying:

- Fluorophenyl Group : Replace with chloro-, methoxy-, or trifluoromethyl analogs to assess electronic effects.

- Phenethyl Chain : Vary alkyl chain length or introduce branching to probe steric tolerance.

- Piperidine Carboxamide : Substitute with other heterocycles (e.g., pyrrolidine) to evaluate ring flexibility.

Methodology : - Synthesize analogs via parallel combinatorial chemistry.

- Test in vitro binding assays (e.g., receptor affinity using radioligand displacement) and computational docking (e.g., AutoDock Vina) to correlate structural changes with activity .

Basic: Which analytical techniques confirm structural integrity and purity?

Answer:

- NMR Spectroscopy : H/C NMR for verifying substituent positions (e.g., fluorophenyl at δ~7.2 ppm, piperidine protons at δ~2.5–3.5 ppm).

- Mass Spectrometry : HRMS to confirm molecular ion ([M+H] expected ~428.19 Da).

- HPLC : Retention time consistency and peak symmetry (>95% purity).

- X-ray Crystallography (if crystalline): Resolve absolute configuration and intermolecular interactions .

Advanced: How to address discrepancies in reported receptor binding affinities?

Answer:

Potential causes and solutions:

- Assay Variability : Standardize protocols (e.g., buffer pH, temperature) across labs. Use internal controls (e.g., reference ligands).

- Compound Purity : Re-analyze batches via LC-MS to detect trace impurities (e.g., de-fluorinated byproducts).

- Receptor Heterogeneity : Validate receptor subtype expression (e.g., μ-opioid vs. δ-opioid) in cell lines.

- Data Normalization : Report IC values relative to a common reference standard .

Advanced: What computational methods predict target interactions?

Answer:

- Molecular Docking : Use Schrödinger Suite or MOE to model binding poses in receptor active sites (e.g., opioid receptors). Focus on hydrogen bonds with fluorophenyl amide and hydrophobic interactions with the phenethyl group.

- MD Simulations : Run 100 ns trajectories in GROMACS to assess complex stability and ligand residence time.

- QSAR Models : Train regression models using descriptors like LogP, polar surface area, and topological torsion .

Basic: What strategies improve solubility for in vitro assays?

Answer:

- Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin inclusion complexes.

- pH Adjustment : Prepare buffers at pH 4–5 (carboxamide protonation enhances solubility).

- Prodrug Design : Introduce phosphate esters or PEGylated derivatives for transient solubility .

Advanced: How to assess metabolic stability for lead optimization?

Answer:

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Identify major metabolites (e.g., piperidine N-dealkylation).

- CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions.

- In Vivo PK : Administer to rodents (IV/PO) and measure plasma half-life, bioavailability, and tissue distribution using radiolabeled compound .

Advanced: How to resolve conflicting toxicity profiles in preclinical studies?

Answer:

- Dose-Response Analysis : Confirm linear vs. non-linear pharmacokinetics.

- Species-Specific Metabolism : Compare metabolite profiles in human hepatocytes vs. rodent models.

- Off-Target Screening : Use panels (e.g., CEREP) to identify unintended interactions (e.g., hERG channel inhibition).

- Histopathology : Conduct organ-specific toxicity assessments (e.g., liver enzymes, renal function) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.